D-Melibiose

Description

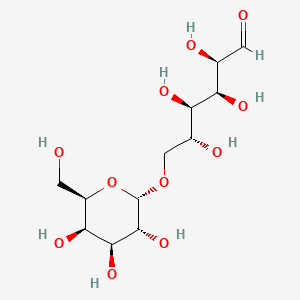

D-Melibiose (C₁₂H₂₂O₁₁) is a reducing disaccharide composed of α-D-galactose and α-D-glucose linked via an α-1,6 glycosidic bond . It is naturally found in plant nectar, legumes, and honey, and has applications in immunology, pharmaceuticals, and food science. Studies highlight its role in alleviating allergic dermatitis, modulating immune responses, and serving as a prebiotic for gut microbiota . Its crystalline structure (monoclinic) and hydrogen-bonding network contribute to distinct physicochemical properties, such as solubility in polar solvents (e.g., water, DMSO) and stability under controlled temperatures .

Properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10-,11+,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRXSINWFIIFAE-GFRRCQKTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101014653 | |

| Record name | Melibiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-99-9 | |

| Record name | Melibiose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melibiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, 6-O-.alpha.-D-galactopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Melibiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MELIBIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B1VBE526I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Levansucrase-Catalyzed Production from Raffinose

The enzymatic synthesis of this compound using levansucrase from Leuconostoc mesenteroides B-512 FMC represents the most efficient and scalable method. This approach leverages the transfructosylation activity of levansucrase to cleave raffinose (a trisaccharide of galactose, glucose, and fructose) and transfer the fructose moiety to lactose, yielding melibiose.

Optimized Reaction Conditions

-

pH : 6.0

-

Temperature : 45°C

-

Substrate Concentration : 210 g/L raffinose and 210 g/L lactose

-

Enzyme Units : 5 U/mL

Under these conditions, the reaction achieves a melibiose yield of 88 g/L, with a substrate conversion efficiency of 42%. The process avoids byproducts due to the enzyme’s high specificity, confirmed via FTIR and NMR analyses.

Mechanistic Insights

Levansucrase hydrolyzes raffinose’s α(1→6) bond between galactose and fructose, followed by fructosyl transfer to lactose’s glucose unit. The reaction equilibrium shifts toward melibiose synthesis at high substrate concentrations, as per Le Chatelier’s principle.

Invertase-Mediated Hydrolysis of Raffinose

Invertase, a β-fructofuranosidase, offers an alternative route by hydrolyzing raffinose into melibiose and fructose. This method is less efficient than levansucrase catalysis but remains valuable for small-scale production.

| Parameter | Value |

|---|---|

| Substrate | Raffinose (200 g/L) |

| Enzyme | Invertase (10 U/mL) |

| Temperature | 37°C |

| Yield | 45–50 g/L |

The reaction’s main limitation is concurrent fructose production, necessitating downstream purification.

Chemical Synthesis of this compound

Traditional Glycosylation (Pictet-Vogel Method)

The first chemical synthesis of this compound, reported by Pictet and Vogel in 1927, involves protecting group strategies to form the α(1→6) linkage.

Key Steps

-

Galactose Protection : Tritylation of galactose’s hydroxyl groups.

-

Glycosidic Bond Formation : Reaction with glucosyl bromide under alkaline conditions.

-

Deprotection : Acidic hydrolysis to remove trityl groups.

This method yields melibiose with 30–35% efficiency, limited by side reactions and laborious purification.

Modern Chemoenzymatic Approaches

Recent advances combine chemical activation with enzymatic specificity. For example, benzoylated ethyl thioglycosides serve as intermediates, enabling selective α(1→6) linkage formation.

| Reagent | Role |

|---|---|

| Benzoyl chloride | Hydroxyl protection |

| Thioglycoside donor | Glycosylation agent |

| α-Galactosidase | Stereochemical control |

This method improves yields to 50–55% but requires specialized reagents.

Extraction from Natural Sources

Plant-Based Extraction

This compound occurs naturally in legume seeds, citrus fruits, and honey. Extraction involves:

-

Solubilization : Boiling plant material in water (80–100°C).

-

Filtration : Removal of insoluble residues.

-

Crystallization : Ethanol precipitation (yield: 10–15% w/w).

Limitations : Low concentration in natural sources and co-extraction of contaminants like raffinose.

Microbial Fermentation

Certain Lactobacillus and Bifidobacterium strains produce melibiose via extracellular glycosidases. Fermentation parameters include:

| Parameter | Optimal Value |

|---|---|

| Carbon Source | Galactose/glucose |

| pH | 6.5–7.0 |

| Temperature | 37°C |

| Yield | 20–25 g/L |

This method is eco-friendly but limited by slow kinetics and low titers.

Purification and Crystallization

Crystallization Techniques

Post-synthesis purification typically employs solvent-based crystallization:

| Solvent System | Conditions | Purity Achieved |

|---|---|---|

| Water-Ethanol (1:2) | 4°C, 24 h | ≥95% |

| Methanol | Room temperature | 90–92% |

Crystalline this compound exhibits a melting point of 182°C and solubility of 680 g/L in water.

Chromatographic Methods

Size-exclusion chromatography (Sephadex G-200) resolves melibiose from oligosaccharides, achieving 99% purity.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Enzymatic (Levansucrase) | 42 | Medium | High | Low |

| Chemical Synthesis | 30–35 | High | Low | High |

| Plant Extraction | 10–15 | Low | Moderate | Low |

Enzymatic synthesis outperforms other methods in yield and sustainability, making it the preferred industrial approach .

Chemical Reactions Analysis

Enzymatic Hydrolysis

D-Melibiose is hydrolyzed by α-galactosidases into its monosaccharide components, α-D-glucose and α-D-galactose. This reaction is critical in microbial metabolism and industrial applications:

-

Enzymes :

-

Mechanism : Cleavage of the α-1,6 glycosidic bond via acid-base catalysis.

-

Applications : Used to produce prebiotics and functional sugars .

Synthetic Modification: Indium-Mediated C-Allylation

This compound undergoes allylation at the C-4 position of the glucose moiety under optimized conditions:

Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Metal | Indium |

| Solvent | Ethanol/water (4:1) |

| Temperature | 65°C |

| Substrate | Melibiose (0.577 mmol) |

| Allyl bromide | 6 equivalents |

Outcomes

-

Diastereoselectivity : 78:22 (syn:anti) ratio confirmed by X-ray crystallography .

-

Product : Per-O-acetylated derivatives (2-syn and 2-anti ) for downstream modifications (e.g., ozonolysis to glycosylated aldoses) .

Optimized Conditions

| Parameter | Optimal Value |

|---|---|

| Enzyme | Levansucrase (Leuconostoc mesenteroides B-512 FMC) |

| pH | 6.0 |

| Temperature | 45°C |

| Substrate (raffinose) | 210 g/L |

| Enzyme activity | 5 U/mL |

Results

-

Mechanism : Transfer of fructose from raffinose to lactose, forming melibiose and fructooligosaccharides .

Non-Enzymatic Glycation

This compound reacts with proteins to form advanced glycation end-products (AGEs):

-

Reaction : Maillard-like glycation at lysine residues, leading to cross-linked or monomeric adducts .

-

Key Findings :

Ion Clustering Reactions

This compound forms complexes with sodium ions in gas-phase studies:

Scientific Research Applications

Microbiological Applications

D-Melibiose is utilized in microbiology as a substrate for studying carbohydrate metabolism. It serves as a model compound for investigating the transport mechanisms of sugars in microorganisms. For example, research has identified the melibiose transporter (MBT1) in Colletotrichum graminicola, demonstrating that MBT1 preferentially transports α-galactosides, including melibiose. This transporter facilitates the active uptake of melibiose and other related sugars, which is crucial for understanding microbial nutrient acquisition and metabolism .

Glycation Studies

Glycation, the non-enzymatic modification of proteins by sugars, is an area where this compound plays a significant role. A study highlighted the generation of advanced glycation end-products (AGEs) from melibiose, which possess unique immunochemical properties compared to AGEs derived from other sugars. These findings suggest that melibiose-derived AGEs could be implicated in various diseases, including diabetes and cancer, providing a potential target for therapeutic interventions .

Food Industry Applications

In the food industry, this compound is valued for its functional properties as a prebiotic and sweetener. It is recognized for promoting beneficial gut bacteria growth and enhancing the nutritional profile of food products. Its low sweetness level compared to sucrose makes it an attractive ingredient for formulating reduced-calorie foods while maintaining palatability .

Pharmaceutical Uses

This compound has potential applications in pharmaceuticals due to its ability to influence gut microbiota and metabolic processes. Studies indicate that it may help modulate blood sugar levels and improve insulin sensitivity, making it a candidate for managing diabetes-related complications . Additionally, its role in glycation processes may lead to further exploration in drug development aimed at mitigating AGE-related diseases.

Research on Genetic Mutants

Research involving Escherichia coli mutants deficient in melibiose metabolism has provided insights into genetic regulation concerning α-galactosidase and transport systems. These studies have mapped genetic loci associated with melibiose transport and metabolism, contributing to a deeper understanding of microbial genetics and carbohydrate utilization .

Case Studies and Experimental Findings

Mechanism of Action

The compound exerts its effects primarily through interactions with specific enzymes and proteins. Its multiple hydroxyl groups allow for hydrogen bonding and van der Waals interactions, facilitating binding to active sites of enzymes. This can modulate enzyme activity, influence metabolic pathways, and affect cellular processes.

Comparison with Similar Compounds

Data Tables

Table 2: Solubility and Stability

| Parameter | This compound | D-Lactose |

|---|---|---|

| Solubility in Water | 680 mg/mL (25°C) | 215 mg/mL (25°C) |

| Thermal Degradation | >70°C (evaporation) | >120°C (caramelization) |

Biological Activity

D-Melibiose, a non-digestible disaccharide composed of glucose and galactose, has garnered attention in various biological and biochemical studies due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its transport mechanisms, metabolic effects, and implications in health and disease.

Structure and Composition

This compound is an α-D-galactopyranosyl-(1→6)-D-glucose disaccharide. Its structure plays a critical role in its biological functions, particularly in its interaction with transporters and enzymes within the gastrointestinal tract.

Transport Mechanisms

Melibiose Transporter (MBT1) : Research has identified the Melibiose Transporter 1 (MBT1) from the fungus Colletotrichum graminicola, which is responsible for the active transport of melibiose across cell membranes. The transporter demonstrates significant substrate specificity, primarily facilitating the uptake of α-galactosides, including melibiose itself. Studies indicate that MBT1 can accumulate melibiose concentrations significantly above equilibrium levels, suggesting an active transport mechanism .

Metabolic Effects

This compound is not digested in the human gastrointestinal tract but instead acts as a prebiotic, promoting beneficial gut microbiota. Research indicates that melibiose enhances the absorption of quercetin glycosides in the rat small intestine by increasing glycoside hydrolysis in the intestinal lumen . This effect may have implications for dietary interventions aimed at improving flavonoid bioavailability.

1. Glycation Products and Immune Response

A study discovered melibiose-derived glycation products (MAGEs) that mimic unique epitopes in vivo. These products are present in various tissues, including those of humans, and have been linked to autoimmune responses in diabetic patients. The presence of MAGEs raises concerns regarding their role in chronic diseases, suggesting potential pathways for therapeutic intervention .

2. E. coli Mutants and Metabolism

Research involving Escherichia coli mutants demonstrated that certain strains deficient in alpha-galactosidase and specific transport systems could not metabolize melibiose effectively. This study highlighted the importance of these enzymes and transporters in the utilization of this compound as an energy source .

Biological Activity Summary Table

| Biological Activity | Description |

|---|---|

| Transport Mechanism | Active transport via MBT1; significant accumulation above equilibrium levels |

| Prebiotic Effects | Enhances absorption of quercetin glycosides; supports beneficial gut microbiota |

| Glycation Products | Formation of MAGEs linked to autoimmune responses; implications for diabetes |

| Metabolic Pathways | Involvement in energy metabolism through specific enzyme interactions |

Q & A

Q. How can the structural integrity of D-Melibiose be validated in experimental settings?

this compound’s α(1-6) glycosidic linkage between galactose and glucose can be confirmed using nuclear magnetic resonance (NMR) spectroscopy for bond characterization and X-ray crystallography for spatial arrangement analysis. Researchers should cross-validate findings with high-performance liquid chromatography (HPLC) to ensure purity ≥98% . For reproducibility, detailed experimental protocols (e.g., solvent conditions, temperature) must be included in supplementary materials, adhering to guidelines for chemical characterization .

Q. What methodologies are recommended for synthesizing this compound in laboratory settings?

Synthesis typically involves enzymatic or chemical glycosylation. For enzymatic methods, α-galactosidase can catalyze the linkage under controlled pH (6.5–7.5) and temperature (37°C). Researchers should document reaction kinetics (e.g., substrate ratios, enzyme activity) and validate yields via mass spectrometry. Include calibration curves and error margins in data reporting to align with reproducibility standards .

Q. How should researchers design a study to investigate this compound’s solubility across solvents?

Q. How can conflicting data on this compound’s thermodynamic stability be resolved?

Contradictions in stability studies (e.g., differential scanning calorimetry vs. computational models) require meta-analysis of experimental conditions . Compare variables like heating rates, sample hydration, and instrument calibration. Use Bayesian statistical models to quantify uncertainty and identify methodological outliers. Cross-reference findings with crystallographic data to resolve discrepancies .

Q. What strategies ensure reproducibility in this compound-related enzymatic assays?

Adopt the P-E/I-C-O framework (Population: enzyme source; Exposure: substrate concentration; Comparison: inhibitor/no inhibitor; Outcome: reaction rate). Standardize assay buffers (e.g., 50 mM phosphate, pH 7.0) and pre-run pilot studies to optimize detection limits. Publish raw data and code for kinetic modeling in open-access repositories .

Q. How can interdisciplinary approaches enhance this compound research?

Combine molecular dynamics simulations (e.g., AMBER software) with wet-lab data to predict glycosidic bond behavior under stress. Validate computational models with experimental FT-IR spectra. Collaborative teams should define roles (e.g., computational chemists vs. synthetic biologists) and milestones (e.g., model validation within 6 months) .

Methodological and Analytical Considerations

Q. What are best practices for presenting this compound data in publications?

- Primary data : Include processed results (e.g., NMR peaks, HPLC chromatograms) in the main text.

- Raw data : Archive large datasets (e.g., kinetic timepoints) in supplementary materials with clear metadata (e.g., instrument settings, software versions) .

- Tables : Use comparative tables for solubility, stability, or enzymatic activity, highlighting statistical significance (p-values, confidence intervals).

Q. How should researchers address ethical considerations in this compound studies involving human subjects?

For studies on this compound metabolism or allergenicity:

- Obtain Institutional Review Board (IRB) approval with detailed participant selection criteria (e.g., age, health status).

- Use anonymized questionnaires for dietary intake surveys and store data in encrypted formats .

What frameworks guide the formulation of this compound-specific research questions?

Apply the P-E/I-C-O model :

- Population : Target organism/cell line (e.g., E. coli metabolism).

- Exposure/Intervention : this compound concentration (e.g., 0.1–10 mM).

- Comparison : Control groups (e.g., sucrose-treated samples).

- Outcome : Measured variables (e.g., growth rate, gene expression) .

Data Management and Validation

Q. How to manage large datasets from this compound omics studies (e.g., transcriptomics)?

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage.

- Employ tools like Python/R scripts for batch processing and GitHub for version control.

- Validate transcriptomic findings with qRT-PCR, ensuring primer efficiency (90–110%) and melt-curve analysis .

Q. What statistical methods are suitable for analyzing dose-response relationships in this compound toxicity studies?

Apply logistic regression for binary outcomes (e.g., cell viability) or ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-dose comparisons. Report effect sizes (e.g., Cohen’s d) and power analysis (≥0.8) to justify sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.